molecular formula C8H15NO4 B011349 2-(3-Nitropropoxy)oxane CAS No. 107833-76-1

2-(3-Nitropropoxy)oxane

Cat. No. B011349
M. Wt: 189.21 g/mol
InChI Key: BOFJQXDJPKTPKY-UHFFFAOYSA-N
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Description

“2-(3-Nitropropoxy)oxane” is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(3-Nitropropoxy)oxane”. However, it’s worth noting that oxiranes and oxetanes are commonly used in organic synthesis3. They typically polymerize more slowly than acrylates and tend to be brittle3.



Molecular Structure Analysis

The molecular structure of “2-(3-Nitropropoxy)oxane” is not explicitly mentioned in the search results. However, it’s known that the compound is a type of oxane, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom4.



Chemical Reactions Analysis

Specific chemical reactions involving “2-(3-Nitropropoxy)oxane” are not available in the search results. However, it’s known that oxiranes and oxetanes undergo various chemical reactions. For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(3-Nitropropoxy)oxane” are not available in the search results. However, physical properties generally include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity78.


Safety And Hazards

Specific safety and hazard information for “2-(3-Nitropropoxy)oxane” is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area9.


Future Directions

The future directions for “2-(3-Nitropropoxy)oxane” are not explicitly mentioned in the search results. However, the field of organic synthesis, including the use of oxiranes and oxetanes, continues to evolve, offering potential for new discoveries and applications1011.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2-(3-nitropropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-9(11)5-3-7-13-8-4-1-2-6-12-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFJQXDJPKTPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540448
Record name 2-(3-Nitropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitropropoxy)oxane

CAS RN

107833-76-1
Record name 2-(3-Nitropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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